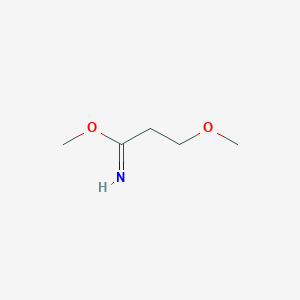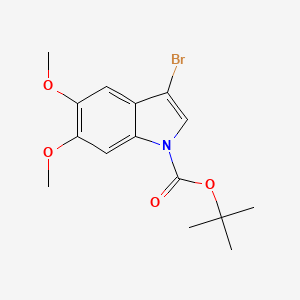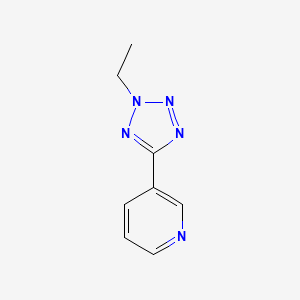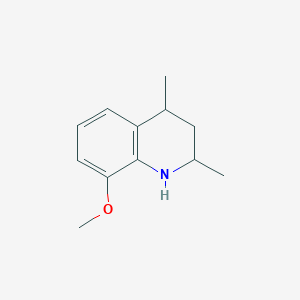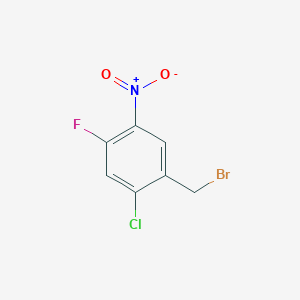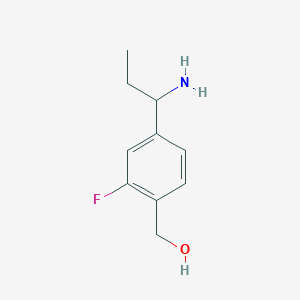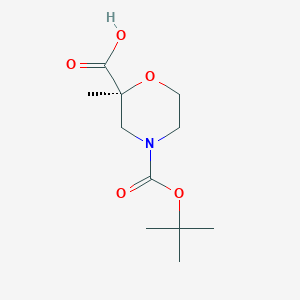
6-Nitroquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitroquinoline-2-carboxamide is a nitrogen-containing heterocyclic compound derived from quinoline. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. The presence of a nitro group at the 6th position and a carboxamide group at the 2nd position of the quinoline ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-2-carboxamide typically involves the nitration of quinoline followed by the introduction of the carboxamide group. One common method includes the nitration of quinoline using a mixture of concentrated sulfuric acid and nitric acid to yield 6-nitroquinoline. This intermediate is then reacted with an appropriate amide source, such as ammonium carbonate, under controlled conditions to form this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amide formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Nitroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Potassium cyanide in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of nitrosoquinoline derivatives.
Reduction: Formation of 6-aminoquinoline-2-carboxamide.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Nitroquinoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Nitroquinoline-2-carboxamide involves its interaction with cellular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components. This property is particularly useful in its antimicrobial and anticancer activities, where it can induce cell death in target organisms or cancer cells .
Comparación Con Compuestos Similares
6-Nitroquinoline: Lacks the carboxamide group but shares similar nitro group reactivity.
Quinoline-2-carboxamide: Lacks the nitro group but shares the carboxamide functionality.
6-Aminoquinoline-2-carboxamide: A reduction product of 6-Nitroquinoline-2-carboxamide with an amino group instead of a nitro group
Uniqueness: this compound is unique due to the presence of both the nitro and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C10H7N3O3 |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
6-nitroquinoline-2-carboxamide |
InChI |
InChI=1S/C10H7N3O3/c11-10(14)9-3-1-6-5-7(13(15)16)2-4-8(6)12-9/h1-5H,(H2,11,14) |
Clave InChI |
USXXEMHFHDQVOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=N2)C(=O)N)C=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


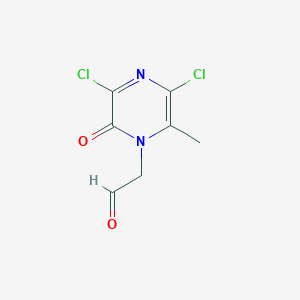



![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
